molecular formula C3H8ClF3N2 B13888591 [(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride

[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride

Cat. No.: B13888591
M. Wt: 164.56 g/mol
InChI Key: QUWNVFZXSXQMFS-HSHFZTNMSA-N
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Description

[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride is a chemical compound with the molecular formula C3H8ClF3N2. It is a hydrazine derivative that contains a trifluoromethyl group, making it a unique and valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride typically involves the reaction of 2,2,2-trifluoro-1-methyl-ethylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the desired product. The use of advanced purification techniques, such as crystallization and distillation, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted amines, oxides, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. This makes it a valuable tool in the study of molecular mechanisms and drug development .

Comparison with Similar Compounds

Similar Compounds

  • [(1R)-2,2,2-trifluoro-1-methyl-ethyl]amine
  • [(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine
  • [(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrobromide

Uniqueness

[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it more reactive and versatile compared to similar compounds, allowing for a broader range of applications in scientific research and industry .

Properties

Molecular Formula

C3H8ClF3N2

Molecular Weight

164.56 g/mol

IUPAC Name

[(2R)-1,1,1-trifluoropropan-2-yl]hydrazine;hydrochloride

InChI

InChI=1S/C3H7F3N2.ClH/c1-2(8-7)3(4,5)6;/h2,8H,7H2,1H3;1H/t2-;/m1./s1

InChI Key

QUWNVFZXSXQMFS-HSHFZTNMSA-N

Isomeric SMILES

C[C@H](C(F)(F)F)NN.Cl

Canonical SMILES

CC(C(F)(F)F)NN.Cl

Origin of Product

United States

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